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Compound of Interest

Compound Name: Demethylcephalotaxinone

Cat. No.: B1158314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research findings related to

Demethylcephalotaxinone, a member of the Cephalotaxus alkaloid family. Due to the limited

publicly available research specifically on the reproducibility of Demethylcephalotaxinone
studies, this document focuses on comparing its synthesis and placing its potential biological

activity in the context of more extensively studied related compounds, such as Cephalotaxine

and Homoharringtonine. This approach aims to offer a valuable resource for researchers by

summarizing existing knowledge and highlighting areas for future investigation.

Chemical Identity and Synthesis
Demethylcephalotaxinone, with the CAS number 51020-45-2, is a tetracyclic alkaloid

belonging to the Cephalotaxus family. Its chemical structure is closely related to Cephalotaxine,

a more abundant and well-studied compound from the same family.

The total synthesis of Demethylcephalotaxinone, alongside Cephalotaxine and

Cephalotaxinone, was first reported by Weinreb and Auerbach in 1975. This seminal work

provides a foundational methodology for obtaining this compound in a laboratory setting.

Experimental Protocol: Total Synthesis of Demethylcephalotaxinone (Weinreb & Auerbach,

1975)
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While the full detailed protocol from the original publication is extensive, the key steps in the

synthetic pathway are outlined below. Researchers should refer to the original publication for

precise reagent quantities, reaction conditions, and characterization data.

Workflow for the Synthesis of Demethylcephalotaxinone
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Caption: A simplified workflow for the total synthesis of Demethylcephalotaxinone.

Comparative Biological Activity
Direct and extensive biological activity data for Demethylcephalotaxinone is not widely

available in the public domain. However, the well-documented anticancer properties of other

Cephalotaxus alkaloids, particularly Homoharringtonine (HHT), provide a strong rationale for

investigating the potential of Demethylcephalotaxinone in this area. HHT, an ester of

Cephalotaxine, is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML).

The primary mechanism of action for the anticancer activity of HHT is the inhibition of protein

synthesis. It is hypothesized that other Cephalotaxus alkaloids may share a similar mechanism.

Table 1: Comparison of Anticancer Activity of Selected Cephalotaxus Alkaloids
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Compound
Target Cell
Lines

Reported
Activity
(GI50/IC50)

Mechanism of
Action

Reference

Demethylcephalo

taxinone

Data not

available

Data not

available

Presumed

protein synthesis

inhibition

-

Cephalotaxine
Various leukemia

cell lines

Generally lower

activity than HHT

Protein synthesis

inhibition
[1]

Homoharringtoni

ne (HHT)

HL-60, K562,

and other

leukemia cell

lines

nM range

Inhibition of

protein synthesis

by preventing

peptide chain

elongation

[1]

Harringtonine
Various cancer

cell lines

Potent

anticancer

activity

Inhibition of

protein synthesis
[1]

Note: The activity of these compounds can vary significantly depending on the specific cell line

and experimental conditions.

Signaling Pathways and Mechanism of Action
The established mechanism of action for the anticancer effects of Homoharringtonine involves

its interaction with the ribosome, leading to the inhibition of protein synthesis. This disruption of

protein production ultimately induces apoptosis (programmed cell death) in cancer cells. While

the specific interactions of Demethylcephalotaxinone have not been elucidated, it is plausible

that it could engage with similar cellular machinery.

Signaling Pathway for Homoharringtonine-Induced Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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